5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine
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Overview
Description
5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is a complex organic compound that features a brominated pyrimidine ring, a sulfonyl piperidine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonylation: The attachment of the sulfonyl group to the piperidine ring.
Methoxylation: The addition of the methoxy group to the phenyl ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Sulfonylation often involves the use of sulfonyl chlorides and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, or the methoxy group can be oxidized to a hydroxyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminopyrimidine derivative, while oxidation of the methoxy group could produce a hydroxyphenyl derivative.
Scientific Research Applications
5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenyl mesylate: Similar in structure but lacks the piperidine and sulfonyl groups.
5-Bromo-2,3-dimethoxyphenyl derivatives: These compounds have additional methoxy groups, which can alter their reactivity and biological activity.
Uniqueness
5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl piperidine moiety distinguishes it from other brominated pyrimidines and enhances its versatility in synthetic applications .
Properties
IUPAC Name |
5-bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O4S/c1-23-14-3-2-4-15(9-14)25(21,22)20-7-5-13(6-8-20)24-16-18-10-12(17)11-19-16/h2-4,9-11,13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHAHFSWXGNJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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